Physicochemical Properties of 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane: A Technical Guide
Physicochemical Properties of 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane: A Technical Guide
Executive Summary
3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane (CAS: 54745-75-4 ) is a bicyclic heterocycle characterized by a "reverse-tropane" architecture. Unlike the classic tropane scaffold (which possesses a nitrogen bridge and an oxygenated ring), this compound features an oxygen atom at the bridgehead (position 8) and a nitrogen atom within the six-membered ring (position 3) .
This structural inversion imparts unique physicochemical properties, distinct lipophilicity profiles, and altered receptor binding affinities compared to its tropane congeners. It serves as a critical intermediate in the synthesis of fluoroquinolone antibiotics and CNS-active agents targeting monoamine transporters. This guide provides a definitive technical analysis of its properties, synthesis, and handling for research and development applications.
Chemical Identity & Structural Characterization[1][2]
Nomenclature and Identification
| Parameter | Detail |
| IUPAC Name | 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane |
| Common Synonyms | N-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane; 3-(Phenylmethyl)-8-oxa-3-azabicyclo[3.2.1]octane |
| CAS Registry Number | 54745-75-4 |
| Molecular Formula | C₁₃H₁₇NO |
| Molecular Weight | 203.28 g/mol |
| SMILES | C1C2CN(CC1O2)CC3=CC=CC=C3 |
| InChI Key | MNILDQSRDHCFJG-UHFFFAOYSA-N |
Stereochemical Configuration
The 8-oxa-3-azabicyclo[3.2.1]octane core is constructed on a cis-fused bicyclic framework. The bridgehead protons at positions 1 and 5 are cis relative to the oxygen bridge.
-
Bridge: 1-atom Oxygen bridge (Position 8).
-
Ring: Piperidine-like ring fused with a tetrahydrofuran-like bridge.
-
Conformation: The six-membered ring typically adopts a chair-like conformation, distorted by the oxygen bridge.
Physicochemical Profile
Physical Constants
| Property | Value / Range | Condition / Note |
| Physical State | Viscous Liquid | At Standard Temperature & Pressure (STP) |
| Boiling Point | ~140 °C | At reduced pressure (approx. 0.5–1.0 mmHg) [1] |
| Predicted Atmospheric BP | 280–290 °C | Extrapolated from core BP (176°C) |
| Melting Point | < 25 °C | Likely exists as an oil; HCl salt is solid |
| Density | 1.08 ± 0.05 g/cm³ | Predicted |
| Refractive Index | 1.540–1.560 | Predicted |
Solubility & Lipophilicity
-
LogP (Octanol/Water): Estimated at 1.9 – 2.3 .
-
Analysis: The core (8-oxa-3-azabicyclo[3.2.1]octane) is hydrophilic (LogP ~0.16). The addition of the benzyl group (+1.9 log units) shifts the molecule into a lipophilic range suitable for blood-brain barrier (BBB) penetration.
-
-
Solubility Profile:
-
Water: Low (< 1 mg/mL).
-
Organic Solvents: Miscible with Dichloromethane (DCM), Toluene, Ethyl Acetate, and Methanol.
-
Acidic Media: Highly soluble in aqueous 0.1M HCl (forms water-soluble hydrochloride salt).
-
Acid-Base Chemistry (pKa)
-
pKa (Conjugate Acid): 8.5 – 9.0 (Estimated).
-
Mechanistic Insight: The nitrogen at position 3 is a tertiary amine. Its basicity is slightly attenuated compared to piperidine (pKa 11.2) due to the inductive electron-withdrawing effect of the oxygen bridge two bonds away, but it remains sufficiently basic to form stable salts.
-
Synthesis & Impurity Profiling
The synthesis of 3-benzyl-8-oxa-3-azabicyclo[3.2.1]octane relies on a double nucleophilic substitution strategy, cyclizing a furan-derivative precursor with benzylamine.
Synthetic Pathway (DOT Visualization)
Figure 1: Synthetic route via cyclization of activated tetrahydrofuran derivatives.
Detailed Protocol (Self-Validating System)
Objective: Synthesis of 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane from 2,5-bis(tosyloxymethyl)tetrahydrofuran.
-
Precursor Preparation:
-
Start with cis-2,5-bis(hydroxymethyl)tetrahydrofuran . The cis stereochemistry is critical; the trans isomer cannot cyclize to form the bridged bicyclic system due to geometric constraints.
-
React with p-toluenesulfonyl chloride (TsCl) in pyridine to generate the bis-tosylate leaving groups.
-
-
Cyclization Reaction:
-
Reagents: Suspend cis-2,5-bis(tosyloxymethyl)tetrahydrofuran (1.0 eq) and Benzylamine (3.0 eq) in Toluene (0.5 M concentration).
-
Conditions: Heat to reflux (110 °C) for 18–24 hours. The excess benzylamine acts as both the nucleophile and the proton scavenger.
-
Validation Check: Monitor by TLC (System: 5% MeOH in DCM). The bis-tosylate spot (Rf ~0.6) should disappear, replaced by a lower Rf amine spot.
-
-
Work-up & Purification:
-
Cool mixture and filter off the precipitated Benzylamine-Tosylate salt.
-
Concentrate the filtrate.
-
Purification: Distillation under high vacuum (approx. 140 °C at 1 mmHg) or Column Chromatography (SiO₂, Gradient: 0→5% MeOH in DCM).
-
Key Impurities
| Impurity Type | Origin | Detection (LC-MS/NMR) |
| Monocyclized Amine | Incomplete cyclization (one side reacts) | [M+H]+ = 376 (if tosylate remains) |
| Benzylamine | Excess reagent carryover | 1H NMR: Singlet at 3.8 ppm (CH2) |
| Trans-isomer | Contamination in starting material | 1H NMR: Split signals for bridgehead H |
Analytical Methodologies
Nuclear Magnetic Resonance (NMR)
The structure is confirmed by the symmetry of the bicyclic core.
-
1H NMR (CDCl₃, 400 MHz):
-
δ 7.2–7.4 (m, 5H): Aromatic protons (Benzyl).
-
δ 4.3–4.4 (br s, 2H): Bridgehead protons (H1, H5) adjacent to Oxygen.
-
δ 3.5 (s, 2H): Benzylic CH₂.
-
δ 2.6 (d, 2H) & 2.3 (d, 2H): Ring protons (H2, H4) adjacent to Nitrogen. (Typically appear as doublets or multiplets due to bridging).
-
δ 1.6–1.9 (m, 4H): Ethylene bridge protons (H6, H7).
-
Mass Spectrometry
-
Technique: ESI-MS (Positive Mode).
-
Diagnostic Ion: [M+H]⁺ = 204.14 .
-
Fragmentation: Loss of benzyl group (m/z 91) is a dominant fragment, leaving the [M-Bn]⁺ core at m/z ~113.
Applications in Drug Discovery
Medicinal Chemistry Scaffold
The 8-oxa-3-azabicyclo[3.2.1]octane core is a bioisostere of the tropane ring system found in cocaine and atropine.
-
Transporter Selectivity: Modifying the 3-position (N-substituent) and the bridgehead allows tuning of selectivity between Dopamine (DAT), Serotonin (SERT), and Norepinephrine (NET) transporters.
-
Antibacterial Agents: This amine is used as a side-chain building block for Quinolone antibiotics . The bicyclic structure restricts conformational freedom, potentially enhancing binding affinity to bacterial DNA gyrase [1].
Metabolic Stability Workflow
When used as a lead compound, the benzyl group is a metabolic "soft spot."
Figure 2: Predicted metabolic fate. Debenzylation yields the secondary amine (CAS 280-13-7).
Safety & Handling
-
Hazards: Irritating to eyes, respiratory system, and skin.[1] As a tertiary amine, it may act as a sensitizer.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. The free base is prone to oxidation (N-oxide formation) upon prolonged exposure to air.
-
Spill Protocol: Absorb with inert material (sand/vermiculite). Neutralize surfaces with dilute acetic acid followed by water.
References
-
European Patent Office. (1987). Derivatives of 7-(azabicycloalkyl)-quinoloncarboxylic acid. Patent EP0230274A2. Link
-
PubChem. (2025).[2] 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane (Compound). National Library of Medicine. Link
-
ChemicalBook. (2025). Product Database: 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane. Link
-
Santa Cruz Biotechnology. (2025). 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride (Core Structure Data). Link
